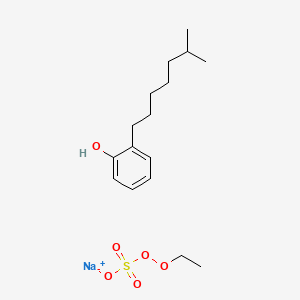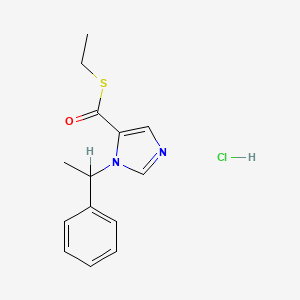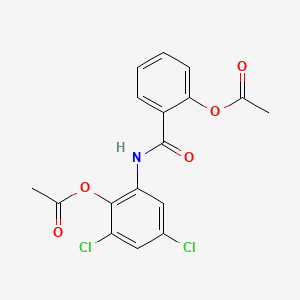
(6E,8E)-6,8-tetradecadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E,8E)-6,8-tetradecadiene is an organic compound characterized by the presence of two conjugated double bonds in its carbon chain. This compound is a type of diene, which means it contains two double bonds. The specific configuration of the double bonds is indicated by the (6E,8E) notation, which refers to the positions and geometric configuration (trans) of the double bonds in the carbon chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6E,8E)-6,8-tetradecadiene can be achieved through various methods, including the Wittig reaction and the use of organometallic reagents. One common approach involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired diene. The reaction conditions typically involve the use of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that allow for efficient and high-yield synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(6E,8E)-6,8-tetradecadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated hydrocarbons.
Substitution: The double bonds in this compound can participate in electrophilic addition reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Halogens, such as bromine or chlorine, can be used in electrophilic addition reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Applications De Recherche Scientifique
(6E,8E)-6,8-tetradecadiene has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (6E,8E)-6,8-tetradecadiene involves its interaction with molecular targets through its conjugated double bonds. These double bonds can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6E,8E)-6,8-Decadienal: A related compound with a shorter carbon chain and similar double bond configuration.
(2E,4E,6E,8E)-octadecapentaenoic acid: A polyunsaturated fatty acid with multiple conjugated double bonds.
Uniqueness
(6E,8E)-6,8-tetradecadiene is unique due to its specific carbon chain length and double bond configuration, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions and reactions that may not be possible with other similar compounds.
Propriétés
Numéro CAS |
72858-66-3 |
|---|---|
Formule moléculaire |
C14H26 |
Poids moléculaire |
194.36 g/mol |
Nom IUPAC |
(6E,8E)-tetradeca-6,8-diene |
InChI |
InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h11-14H,3-10H2,1-2H3/b13-11+,14-12+ |
Clé InChI |
MQFIWEBAWCLIQO-PHEQNACWSA-N |
SMILES isomérique |
CCCCC/C=C/C=C/CCCCC |
SMILES canonique |
CCCCCC=CC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


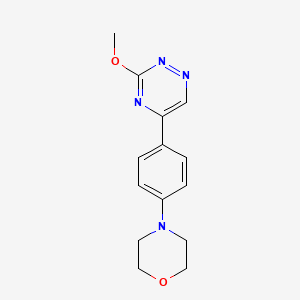
![2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B14472050.png)
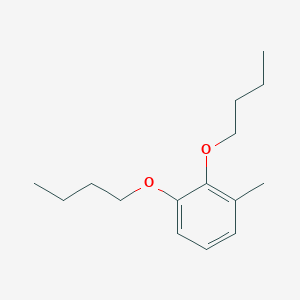
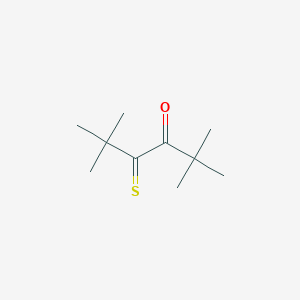
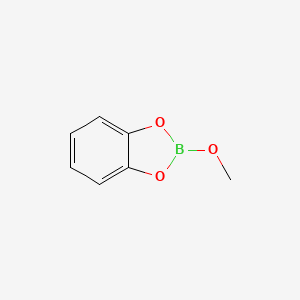
![3-[(Pyridin-2-yl)methoxy]propanenitrile](/img/structure/B14472064.png)
![1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine](/img/structure/B14472085.png)
![1-Methyl-4-{[(propan-2-yl)oxy]methyl}piperazine](/img/structure/B14472096.png)
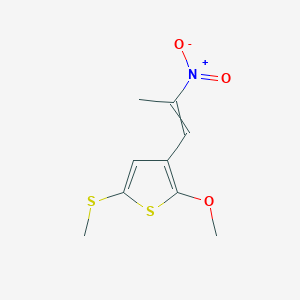
![[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14472106.png)
